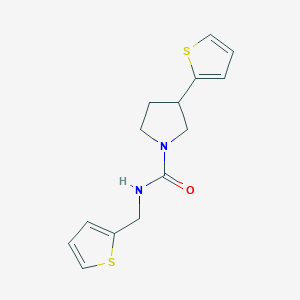

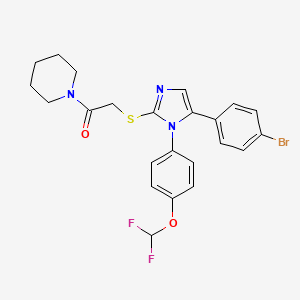

![molecular formula C16H15N3O3 B2970422 N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428374-48-4](/img/structure/B2970422.png)

N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .

Synthesis Analysis

The synthesis of benzofuran derivatives has been achieved through various methods. For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling . These methods have not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The structure of a similar compound, the 7- (furan-2-ylmethyl)-6,8-diphenyl-7,8-dihydro-6 H - [1,3]dioxolo [4′,5′:3,4]benzo [1,2- e ] [1,3]oxazine monomer, has been characterized by Fourier transform infrared (FT-IR) spectroscopy, Raman spectroscopy, and 1D and 2D 1 H and 13 C nuclear magnetic resonance spectroscopy .Chemical Reactions Analysis

Benzofuran derivatives have been developed and utilized as anticancer agents . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .Physical And Chemical Properties Analysis

The polymerization behavior of a similar compound, a benzoxazine monomer, has been studied by differential scanning calorimetry (DSC), and the thermal stability of the polybenzoxazine has been evaluated by thermogravimetric analysis (TGA) . The corresponding polymer has a high thermal stability with 5% and 10% weight loss temperatures of 317 and 332 °C, respectively, a char yield of 46%, and a heat release capacity of 201 J g −1 k −1 .Scientific Research Applications

Antimicrobial Agents

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . This suggests that our compound could potentially be used as an antimicrobial agent.

Antibacterial Activity

Furan derivatives have taken on a special position in the realm of medicinal chemistry . They have been used to create numerous innovative antibacterial agents . This suggests that our compound could potentially have antibacterial properties.

Anticancer Properties

Benzofuran derivatives demonstrate a wide range of biological and pharmacological activities, including anticancer properties . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy . This suggests that our compound could potentially be used in cancer therapy.

Anti-tumor Agents

Benzofuran compounds have strong biological activities such as anti-tumor . This suggests that our compound could potentially be used as an anti-tumor agent.

Anti-oxidative Agents

Benzofuran compounds also have anti-oxidative activities . This suggests that our compound could potentially be used as an anti-oxidative agent.

Anti-viral Agents

Benzofuran compounds have anti-viral activities . This suggests that our compound could potentially be used as an anti-viral agent.

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(1-benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c20-15(13-10-18-19-6-3-7-21-16(13)19)17-9-12-8-11-4-1-2-5-14(11)22-12/h1-2,4-5,8,10H,3,6-7,9H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGKDWADJGVEMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C(C=N2)C(=O)NCC3=CC4=CC=CC=C4O3)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 4-{[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-2-thioxo-1-imidazolidinyl]methyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2970349.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2970351.png)

![3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2970354.png)

![1-(4-cyclopropanecarbonylpiperazin-1-yl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B2970355.png)

![4-butoxy-N-[3-[(4-butoxybenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2970356.png)

![3-[(4-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2970357.png)

![(E)-N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-2-phenylethenesulfonamide](/img/structure/B2970358.png)

![N-[2-(4-chlorophenyl)ethyl]-2-({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2970360.png)